molecular formula C4H5N3O2 B11755158 4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one

4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B11755158
M. Wt: 127.10 g/mol
InChI Key: RLXHXUDAFOAABE-UHFFFAOYSA-N
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Description

4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyrazolone ring with a hydroxyimino group attached to it. The presence of this functional group imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one can be achieved through various methods. One common approach involves the reaction of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid. This one-pot synthesis method is efficient and convenient, yielding the desired compound in good quantities .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the one-pot synthesis method makes it suitable for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxyimino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrazolone compounds.

Scientific Research Applications

4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific pyrazolone ring structure combined with the hydroxyimino group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

4-(hydroxyiminomethyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C4H5N3O2/c8-4-3(2-6-9)1-5-7-4/h1-3,9H,(H,7,8)

InChI Key

RLXHXUDAFOAABE-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C1C=NO

Origin of Product

United States

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